REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[Li]CCCC.[O:11]1[C:15]2([CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]2)[O:14][CH2:13][CH2:12]1>C1COCC1>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:18]1([OH:21])[CH2:19][CH2:20][C:15]2([O:14][CH2:13][CH2:12][O:11]2)[CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)=O
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred until the internal temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at such a rate that the internal temperature
|
Type
|
CUSTOM
|
Details
|
A yellow slurry formed
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
WAIT
|
Details
|
The reaction was aged for 20 min
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with water
|
Type
|
CUSTOM
|
Details
|
the cooling bath removed
|
Type
|
CUSTOM
|
Details
|
reached 0° C
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
followed by extraction of the aqueous portion with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a viscous orange oil
|
Type
|
ADDITION
|
Details
|
EtOAc was added
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 100 mL
|
Type
|
ADDITION
|
Details
|
Hexanes was added dropwise via an addition funnel
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The white cake was washed with hexanes (2×)
|
Type
|
CUSTOM
|
Details
|
then dried under a nitrogen bag
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)C1(CCC2(OCCO2)CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |